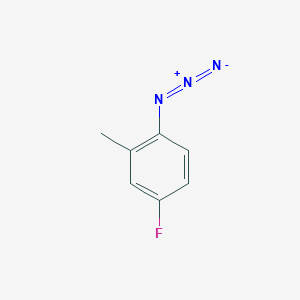

1-Azido-4-fluoro-2-methylbenzene

Vue d'ensemble

Description

1-Azido-4-fluoro-2-methylbenzene is a chemical compound with a formula of C7H6FN3 . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of azides, such as 1-Azido-4-fluoro-2-methylbenzene, often involves the use of cationic ring-opening polymerization . For instance, a novel hybrid oligomer containing fluoroalkyl and azido moieties was synthesized by cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .Molecular Structure Analysis

The molecular structure of 1-Azido-4-fluoro-2-methylbenzene can be analyzed using various techniques such as NMR spectroscopy . The compound has a molecular weight of 133.1506 .Chemical Reactions Analysis

The chemical reactions involving 1-Azido-4-fluoro-2-methylbenzene can be complex and varied. For example, the compound can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azido-4-fluoro-2-methylbenzene can be determined using various methods. For instance, the compound has a molar mass of 110.1314032 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity can also be determined .Applications De Recherche Scientifique

Synthesis of Heterocycles

1-Azido-4-fluoro-2-methylbenzene: is utilized in the synthesis of various heterocyclic compounds. The azido group participates in intramolecular or intermolecular reactions under thermal, catalyzed, or non-catalyzed conditions to form five-, six-, or organometallic heterocyclic systems and their fused analogs .

Domino Reactions

This compound serves as a precursor in one-pot domino reactions. These reactions are a sequence of two or more bond-forming transformations that occur under the same reaction conditions, allowing for the efficient synthesis of complex molecules from simpler ones .

Chemoselectivity in Catalysis

The azido group in 1-Azido-4-fluoro-2-methylbenzene can influence the chemoselectivity of certain catalysts, favoring the formation of C−H and C-N bonds. This property is crucial for developing selective organic synthesis methods .

Nucleophilic Addition Reactions

It is involved in nucleophilic addition reactions, such as the Aza-Michael addition, where the azido group acts as a nucleophile. This type of reaction is important for constructing nitrogen-containing compounds .

Cycloaddition Reactions

The compound can undergo [3+2] cycloaddition reactions with various dipolarophiles to generate triazole rings, which are valuable in pharmaceuticals and agrochemicals .

C-H Amination

1-Azido-4-fluoro-2-methylbenzene: is used in C-H amination reactions, where the azido group inserts into a C-H bond to introduce an amino group. This transformation is significant for the direct functionalization of hydrocarbons .

Propriétés

IUPAC Name |

1-azido-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGBKCHJHBJIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-4-fluoro-2-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)